1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one
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Overview
Description
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an amino group and a methylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-3,3-dimethylpyrrolidine with a suitable ketone, such as 3-methylbutan-1-one, in the presence of a catalyst. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone moiety can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
- 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one
- 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one
Uniqueness
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one is unique due to its specific substitution pattern and the presence of both an amino group and a ketone moiety
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-(4-amino-3,3-dimethylpyrrolidin-1-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-8(2)5-10(14)13-6-9(12)11(3,4)7-13/h8-9H,5-7,12H2,1-4H3 |
InChI Key |
DGWBMXBOKGEBQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CC(C(C1)(C)C)N |
Origin of Product |
United States |
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